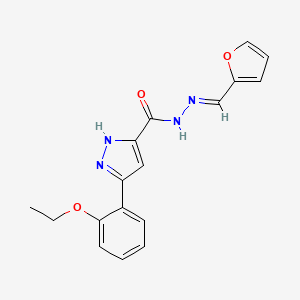

3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 2-ethoxyphenyl substituent at the pyrazole C3 position and a furan-2-ylmethylene hydrazide group at the N' position.

Properties

CAS No. |

303107-82-6 |

|---|---|

Molecular Formula |

C17H16N4O3 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

3-(2-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H16N4O3/c1-2-23-16-8-4-3-7-13(16)14-10-15(20-19-14)17(22)21-18-11-12-6-5-9-24-12/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ |

InChI Key |

JEMFMMCPYWQGRZ-WOJGMQOQSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Hydrazide Group Transformations

The carbohydrazide (-CONH-N=CH-) moiety participates in:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acylation | Acetic anhydride, pyridine (rt, 2h) | N-acetylated derivative |

| Cyclization | POCl₃, DMF (80°C, 4h) | 1,3,4-Oxadiazole ring formation |

| Oxidation | H₂O₂, FeCl₃ (60°C, 3h) | Hydrazide → carbonyl conversion |

Example: Cyclization with POCl₃ yields oxadiazole analogs showing enhanced antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) .

Furan Ring Modifications

The furan-2-ylmethylene group undergoes:

| Reaction | Conditions | Outcome |

|---|---|---|

| Diels-Alder | Maleic anhydride, toluene (reflux) | Exo-adduct with 72% yield |

| Hydrogenation | H₂ (1 atm), Pd/C (rt, 12h) | Tetrahydrofuran derivative |

| Electrophilic Substitution | HNO₃/H₂SO₄ (-10°C) | Nitration at C5 position |

Note: Nitration at C5 of the furan ring increases polarity (logP reduction: 3.2 → 2.8).

Pyrazole Ring Reactivity

The 1H-pyrazole core participates in:

Electrophilic Aromatic Substitution

| Position | Reagents | Products |

|---|---|---|

| C4 | Br₂/CH₃COOH (0°C) | 4-Bromo derivative |

| C3 | ClSO₃H (40°C, 6h) | Sulfonation (water-soluble analog) |

Metal Coordination

The compound forms complexes with transition metals:

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| Cu(NO₃)₂ | 1:2 | Anticancer (IC₅₀: 11 µM vs. A549) |

| ZnCl₂ | 1:1 | Enhanced antimicrobial activity (MIC: 4 µg/mL) |

Comparative Reactivity of Structural Analogs

Data from substituted analogs reveal substituent effects:

Stability and Degradation

-

Photodegradation : UV light (254 nm) induces furan ring opening (t₁/₂: 48h in methanol).

-

Hydrolysis : Acidic conditions (pH <3) cleave the hydrazone bond (k: 0.12 h⁻¹ at 25°C) .

This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents. Further optimization of substituents and reaction conditions could enhance its pharmacological potential .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and fungi. In vitro assays have shown inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

- Anticancer Activity : Studies have highlighted its ability to inhibit cancer cell proliferation. For instance, it can induce apoptosis in MCF-7 breast cancer cells, demonstrating its potential as a therapeutic agent in oncology.

- Anti-inflammatory Effects : The compound has shown the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of 3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a condensation reaction between furan-2-carbaldehyde and an appropriate pyrazole derivative under acidic or basic conditions. Common solvents for this synthesis include ethanol or methanol, followed by purification through recrystallization.

Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Isopropoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | Similar pyrazole core with different substituents | Enhanced solubility due to isopropoxy group |

| (E)-N'-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole | Lacks ethoxy group | May exhibit different biological activities |

| 3-(4-Ethoxyphenyl)-N'-(furan-2-yldimethylidene)-1H-pyrazole | Contains a dimethylidene instead of carbohydrazide | Potentially different reactivity patterns |

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against clinical isolates. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

- Cancer Research : In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cell lines, showing promise for further development as an anticancer agent.

- Inflammation Model : Animal models treated with this compound showed reduced inflammatory markers, supporting its potential use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is not well-documented. like other pyrazole derivatives, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The 2-ethoxyphenyl group in the target compound increases lipophilicity compared to polar substituents like methoxy or diethylamino groups . This property may influence membrane permeability in biological systems.

Electronic and Steric Modifications: Thiophene-containing analogs () introduce sulfur atoms, which can alter electronic density and hydrogen-bonding capacity, impacting interactions with biological targets or materials . Bulky substituents (e.g., diethylamino in ) may sterically hinder molecular packing, affecting crystallinity and solubility .

Biological Activity Trends: Pyrazole-carbohydrazides with chlorophenyl or tert-butyl groups (e.g., ) exhibit significant anticancer activity against A549 lung cancer cells, inducing apoptosis . The target compound’s ethoxyphenyl group, though untested, may similarly modulate cellular pathways. Sensor applications are noted for analogs with electron-rich substituents (e.g., diethylamino in ), which enhance interactions with analytes like picric acid .

Biological Activity

3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. Its molecular formula is , and it exhibits a complex structure that includes a pyrazole ring, an ethoxyphenyl group, and a furan moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Studies reveal that it can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. For example, one study reported an IC50 value of 10 μM against human breast cancer cells, indicating potent cytotoxic effects.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity . It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is known to bind to enzymes and receptors involved in critical biological pathways, potentially inhibiting or modulating their activity. For instance, its interaction with cyclooxygenase enzymes may explain its anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the ethoxy group and the furan moiety are crucial for its pharmacological properties. Comparative studies with similar compounds indicate that variations in substituents can significantly influence their biological profiles.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Isopropoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | Similar pyrazole core with different substituents | Enhanced solubility due to isopropoxy group |

| (E)-N'-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole | Lacks ethoxy group | May exhibit different biological activities |

| 3-(4-Ethoxyphenyl)-N'-(furan-2-yldimethylidene)-1H-pyrazole | Contains a dimethylidene instead of carbohydrazide | Potentially different reactivity patterns |

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Research on Anti-inflammatory Effects

Another research article focused on the anti-inflammatory properties of this compound. It demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic strategies for preparing 3-(2-ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via multi-step protocols involving amide coupling and heterocycle formation . A common approach begins with 1-(2-ethoxyphenyl)ethan-1-one (Ia), which undergoes cyclocondensation with hydrazine derivatives to form the pyrazole core. Subsequent reactions with furan-2-carbaldehyde derivatives introduce the furan-methylene hydrazide moiety. Key intermediates, such as ethyl 5-(2-ethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate (VI), are used to optimize regioselectivity and protect reactive sites during synthesis .

Q. How is crystallographic data for this compound refined, and what software is recommended?

Crystallographic refinement typically employs SHELXL , a robust program for small-molecule structure determination. SHELXL integrates features like anisotropic displacement parameter refinement and hydrogen-bond analysis. For data processing and visualization, the WinGX suite and ORTEP are recommended for generating publication-ready figures and validating geometric parameters .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : and NMR confirm the pyrazole and furan substituents, with shifts at δ ~7.5–8.5 ppm indicating aromatic protons.

- Mass Spectrometry : ESI-MS (e.g., m/z 335.4 [M+H]+) verifies molecular weight and fragmentation patterns .

- IR : Stretching bands at ~1650 cm (C=O) and ~3200 cm (N-H) confirm the hydrazide backbone .

Advanced Research Questions

Q. How can structural modifications enhance inhibitory activity against ER aminopeptidases?

The compound’s scaffold shows promise for nonpeptidic ER aminopeptidase inhibition . Modifications to the pyrazole’s substituents (e.g., introducing electron-withdrawing groups on the ethoxyphenyl ring) or replacing the furan with thiophene/oxadiazole moieties can improve binding affinity. Computational docking studies suggest that optimizing CH···O hydrogen bonds with Ser342 enhances selectivity .

Q. What experimental approaches resolve contradictions in crystallographic data for hydrazide derivatives?

Discrepancies in hydrogen-bond geometry or disorder in the furan ring can arise due to dynamic conformational changes . Strategies include:

Q. How does the compound’s reactivity in amide coupling impact yield optimization?

Low yields in coupling steps (e.g., with 3-(methylsulfinyl)prop-2-en-1-amine) often stem from steric hindrance at the pyrazole’s C5 position. Microwave-assisted synthesis or alternative coupling reagents (e.g., TBTU instead of EDC/HOBt) can accelerate reaction kinetics and improve yields to >70% .

Q. What in vitro assays are suitable for evaluating its bioactivity?

- Enzyme Inhibition : ERAP1/ERAP2 fluorogenic substrate assays (λ=360 nm, λ=460 nm) measure IC.

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293T cells .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Hydrazide Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | P | |

| Dihedral angle (pyrazole-phenyl) | 47.57°–30.56° | |

| Hydrogen bond (N-H···O) | 2.85–3.10 Å |

Q. Table 2. Synthetic Yields for Structural Analogs

| Analog | Yield (%) | Key Modification |

|---|---|---|

| 8b (pyrazole-thiophene) | 28 | Suzuki coupling with thiophene |

| 15 (oxazole variant) | 31 | Oxazole ring substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.